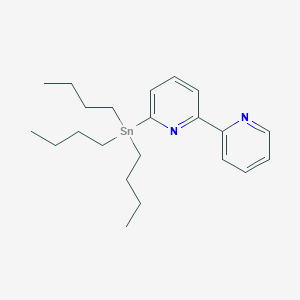

6-Tributylstannyl-2,2'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Tributylstannyl-2,2'-bipyridine is a bipyridine derivative featuring a tributylstannyl (-Sn(C₄H₉)₃) group at the 6-position of one pyridine ring. This organometallic substituent imparts unique steric and electronic properties, making the compound valuable in cross-coupling reactions (e.g., Stille coupling) and coordination chemistry. The bipyridine scaffold is a classic ligand in transition metal complexes, enabling applications in catalysis, photochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tributylstannyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

2,2’-Bipyridine+Bu3SnCl→6-Tributylstannyl-2,2’-bipyridine+HCl

Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods

While specific industrial production methods for 6-Tributylstannyl-2,2’-bipyridine are not widely documented, the general principles of organotin compound synthesis apply. Large-scale production would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes would also incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Tributylstannyl-2,2’-bipyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation Reactions: The compound can be oxidized to form different organotin oxides.

Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Conditions typically involve the use of polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or other oxidizing agents are used.

Coupling Reactions: Palladium catalysts are commonly employed in Stille coupling reactions, with conditions including the use of an inert atmosphere and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new bipyridine derivative with a different substituent replacing the tributylstannyl group .

Scientific Research Applications

6-Tributylstannyl-2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various bipyridine derivatives and organotin compounds.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which 6-Tributylstannyl-2,2’-bipyridine and its derivatives exert their effects involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells by intercalating with DNA and disrupting its function .

Comparison with Similar Compounds

Comparison with Structurally Similar Bipyridine Derivatives

Substituent Effects on Coordination Chemistry

6,6′-Di-(2″-thiophenol)-2,2′-bipyridine ()

- Structure: Thiophenol (-SPh) groups at both 6 and 6' positions.

- Coordination Behavior: The sulfur atoms in thiophenol can act as additional donor sites, enabling chelation with metals. This contrasts with 6-Tributylstannyl-2,2'-bipyridine, where the Sn group primarily serves as a leaving group in coupling reactions rather than a donor.

- Applications : Used in synthesizing metal-organic frameworks (MOFs) with enhanced redox activity due to sulfur's electron-donating properties .

6,6′-Dimethyl-2,2′-bipyridine ()

- Structure : Methyl (-CH₃) groups at both 6 and 6' positions.

- Electronic Effects : Methyl groups are electron-donating, increasing the electron density on the bipyridine ligand. This stabilizes low-oxidation-state metal centers (e.g., Cu(I), Re(I)) in complexes.

- Comparison : The tributylstannyl group is sterically bulky and moderately electron-withdrawing, which can destabilize certain metal-ligand interactions but enhances reactivity in cross-couplings .

4-Vinyl-4′-methyl-2,2′-bipyridine ()

- Structure : Vinyl (-CH=CH₂) and methyl groups on the bipyridine.

- Applications : Polymerizable ligand used in photocatalytic CO₂ reduction systems. The vinyl group enables incorporation into polymers, whereas the tributylstannyl group in this compound facilitates modular functionalization in small-molecule synthesis .

Impact on Metal Complex Geometry and Stability

- Reduced Bipyridine Complexes (): In reduced [M(bipy)]⁻ complexes, the central C–C bond shortens by 0.05–0.08 Å compared to neutral bipyridine. M–N bond lengths decrease in reduced complexes, while M–Nhmds (hexamethyldisilazide) bonds elongate.

- Copper Complexes with Antimicrobial Activity (): Bipyridine derivatives with electron-withdrawing groups (e.g., nitro, fluoro) enhance DNA-binding affinity in Cu(II) complexes.

Reactivity in Cross-Coupling Reactions

- 2-(Tributylstannyl)pyridine (): Used in Stille coupling for C–C bond formation. The Sn group’s reactivity is modulated by the pyridine’s electron-withdrawing nature. Comparison: this compound offers two pyridine rings, enabling dual functionalization in coupling reactions, but steric hindrance may reduce efficiency compared to monosubstituted analogs .

Thermal and Stability Profiles

- Thermal Decomposition (): Pure bipyridine decomposes at 111–200°C, while cocrystals with 4,4′-bipyridine degrade at 130–280°C. Tributylstannyl Impact: Organotin compounds typically exhibit lower thermal stability, with decomposition likely occurring below 200°C, limiting high-temperature applications .

Biological Activity

6-Tributylstannyl-2,2'-bipyridine is a compound derived from bipyridine, a well-known ligand in coordination chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The presence of the tributylstannyl moiety enhances its properties, allowing it to interact with various biological targets.

This compound can be synthesized through various methods, including Stille coupling reactions. This compound's structure allows it to coordinate with transition metals, which can modify its biological activity significantly.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its interactions with different biological systems:

- Estrogen Receptor Binding : Research indicates that derivatives of bipyridine can effectively target estrogen receptors. For instance, a study demonstrated that metal-carbonyl derivatives of bipyridine maintained significant affinity for estrogen receptors, suggesting potential applications in cancer diagnostics and treatment .

- Antitumor Activity : The compound's ability to bind to metal ions may enhance its antitumor properties. Studies have shown that bipyridine derivatives can act as inhibitors in various cancer models, potentially disrupting protein-protein interactions critical for tumor growth .

- Photobiological Applications : Some derivatives of bipyridine have been developed as photosensitizers for photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, leading to cell death in cancerous tissues .

Case Study 1: Estrogen Receptor Interaction

A novel complex involving this compound was synthesized and evaluated for its estrogen receptor binding capabilities. The results showed that while it retained some affinity for the receptor, its efficacy was lower compared to other analogs. This suggests that modifications to the structure could enhance its binding and efficacy .

Case Study 2: Anticancer Potential

In a screening of various bipyridine derivatives, this compound was found to exhibit moderate cytotoxicity against breast cancer cell lines. The mechanism was attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival .

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C22H34N2Sn |

|---|---|

Molecular Weight |

445.2 g/mol |

IUPAC Name |

tributyl-(6-pyridin-2-ylpyridin-2-yl)stannane |

InChI |

InChI=1S/C10H7N2.3C4H9.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |

InChI Key |

FTXHRWWXXUMTGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.